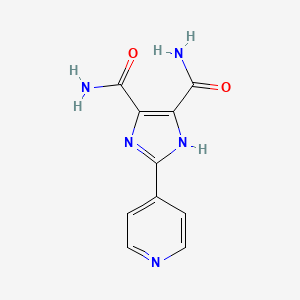
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyridine and imidazole rings in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide typically involves the reaction of pyridine-4-carboxylic acid with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acids, followed by the addition of ammonia or an amine to form the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Applications De Recherche Scientifique
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of both pyridine and imidazole rings allows for multiple binding interactions, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(1H-imidazol-2-yl)pyridine
- 1-(1-(1H-imidazol-1-yl)carbonyl)piperidin-4-yl)-1H-imidazole
Uniqueness
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9N5O2 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H9N5O2/c11-8(16)6-7(9(12)17)15-10(14-6)5-1-3-13-4-2-5/h1-4H,(H2,11,16)(H2,12,17)(H,14,15) |
Clé InChI |
GNGROPISHSUPKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
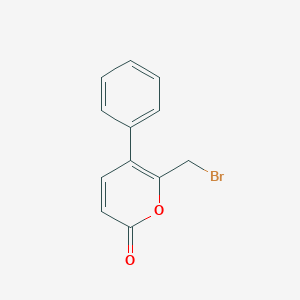
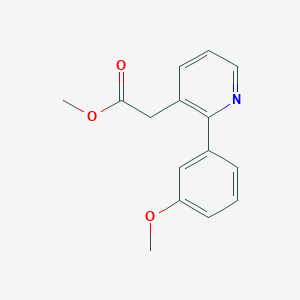

![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
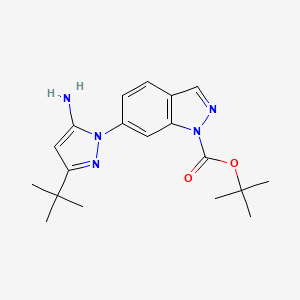
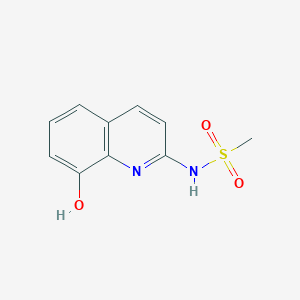
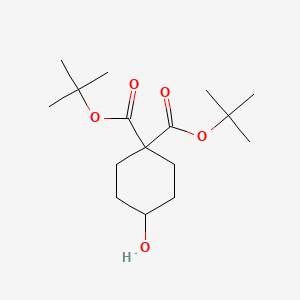
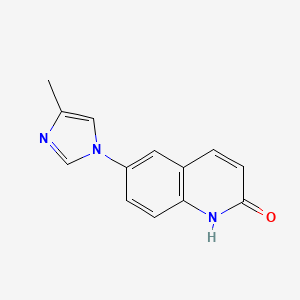
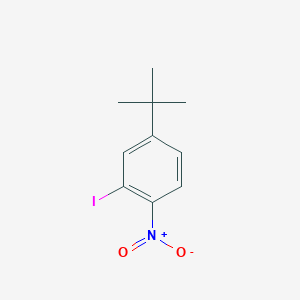
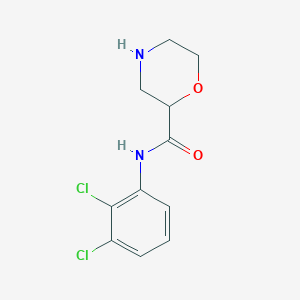
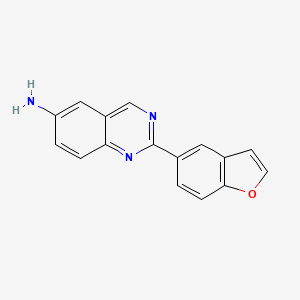
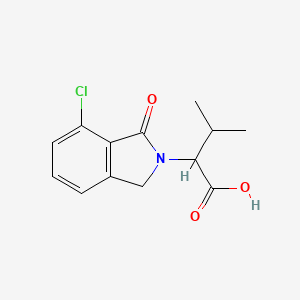
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
